Aurachin B
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Overview
Description
Aurachin B is an A-type aurachin that is quinoline N-oxide which is substituted by a methyl group at position 2, a hydroxy group at position 3, and a triprenyl group at position 4. It has a role as a bacterial metabolite. It is an A-type aurachin, a quinoline N-oxide, an olefinic compound and a heteroaryl hydroxy compound.
Scientific Research Applications
Aurachin B Synthesis and Antibiotic Properties
This compound, known for its unique chemical structure featuring a quinoline N-oxide nucleus with a farnesyl side chain, has been synthesized through an efficient method. This synthesis process is important for facilitating further biological and pharmacological studies of this compound. Notably, this compound exhibits antibiotic properties, making it a subject of interest in the development of new antibacterial agents. Its synthesis from o-nitrotoluene demonstrates the feasibility of producing it for research and potential therapeutic applications (Takahashi, Kuwahara, & Enomoto, 2017).
Role in Cytochrome Function and Electron Transfer
Research has shown that this compound and its analogs interact with cytochrome systems. For instance, studies involving Aurachin C, closely related to this compound, have provided insights into the functioning of cytochromes in bacteria. These studies have implications for understanding how this compound might affect electron transfer processes, which is critical for cellular respiration and energy production in microorganisms (Miyoshi, Takegami, Sakamoto, Mogi, & Iwamura, 1999).
Insights into Biosynthetic Pathways
The biosynthesis of this compound involves complex enzymatic processes, highlighting the intricate natural pathways of compound formation. Studies have revealed how enzymes contribute to the structural transformation of Aurachin compounds, offering valuable knowledge for synthetic biology and the engineering of novel compounds with desirable properties (Pistorius, Li, Sandmann, & Müller, 2011).
Impact on Mitochondrial Respiration and Antifungal Activities
Aurachins, including this compound, have been identified as inhibitors of mitochondrial respiration. This property makes them significant in studying mitochondrial function and potentially developing drugs targeting mitochondrial pathways. Additionally, their antifungal activities position them as candidates for developing new antifungal therapies (Kunze, Höfle, & Reichenbach, 1987).
Potential in Combating Mycobacterium tuberculosis
Research has indicated the effectiveness of Aurachin compounds, including this compound, in inhibiting the growth of Mycobacterium tuberculosis. This aspect of this compound makes it a valuable compound in the quest for new treatments against tuberculosis (Debnath, Siricilla, Wan, Crick, Lenaerts, Franzblau, & Kurosu, 2012).
Properties
CAS No. |
108354-12-7 |
---|---|
Molecular Formula |
C25H33NO2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-methyl-1-oxido-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]quinolin-1-ium-3-ol |
InChI |
InChI=1S/C25H33NO2/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-23-22-14-6-7-15-24(22)26(28)21(5)25(23)27/h6-7,10,12,14-16,27H,8-9,11,13,17H2,1-5H3/b19-12+,20-16+ |
InChI Key |
ZNSLRZHNFFXDSE-YEFHWUCQSA-N |
Isomeric SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[O-] |
SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1O)CC=C(C)CCC=C(C)CCC=C(C)C)[O-] |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1O)CC=C(C)CCC=C(C)CCC=C(C)C)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
aurachin B aurachin-B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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